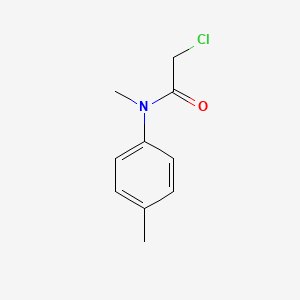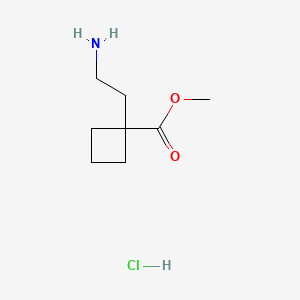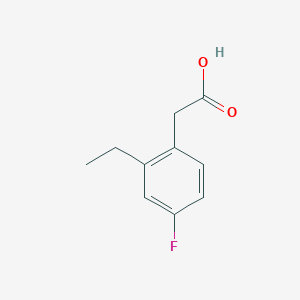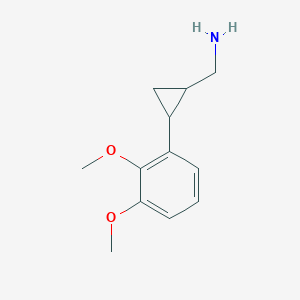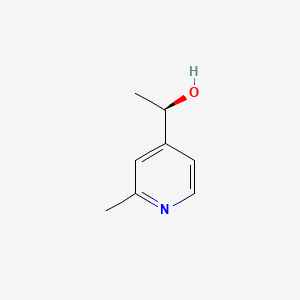
(Cyclobutylmethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclobutylmethyl)boronic acid is an organoboron compound characterized by the presence of a cyclobutylmethyl group attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)boronic acid typically involves the reaction of cyclobutylmethyl halides with boron-containing reagents. One common method is the borylation of cyclobutylmethyl halides using diboron compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclobutylmethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include boronic esters, boranes, and various substituted organic compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(Cyclobutylmethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are explored for their potential in enzyme inhibition and as probes for biological molecules.
Medicine: Some boronic acid derivatives are investigated for their therapeutic potential, including as protease inhibitors.
Industry: In the industrial sector, boronic acids are used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (Cyclobutylmethyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of boronate complexes .
Comparaison Avec Des Composés Similaires
- Cyclobutylboronic acid
- Methylboronic acid
- Phenylboronic acid
- Pinacolboronic esters
Comparison: (Cyclobutylmethyl)boronic acid is unique due to the presence of both a cyclobutyl and a methyl group attached to the boronic acid moiety. This structure imparts distinct steric and electronic properties, making it particularly useful in specific synthetic applications. Compared to simpler boronic acids like methylboronic acid, this compound offers enhanced reactivity and selectivity in certain reactions .
Propriétés
Formule moléculaire |
C5H11BO2 |
|---|---|
Poids moléculaire |
113.95 g/mol |
Nom IUPAC |
cyclobutylmethylboronic acid |
InChI |
InChI=1S/C5H11BO2/c7-6(8)4-5-2-1-3-5/h5,7-8H,1-4H2 |
Clé InChI |
HKICPSMXFOPVOW-UHFFFAOYSA-N |
SMILES canonique |
B(CC1CCC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


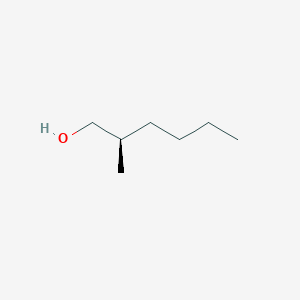


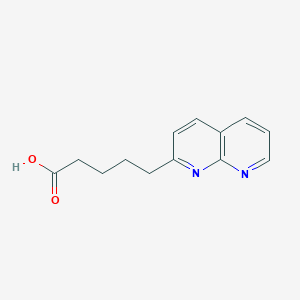



![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
